2-Ethoxy-4-methylpyridine-3-carboxylic acid

Vue d'ensemble

Description

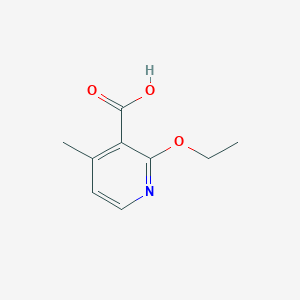

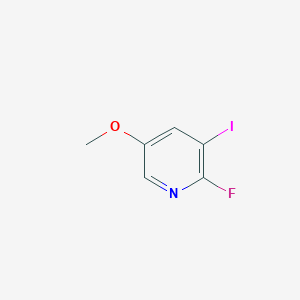

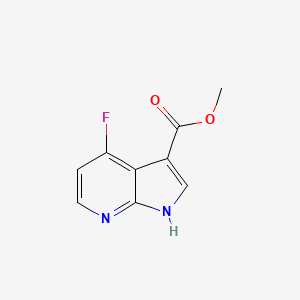

2-Ethoxy-4-methylpyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1518007-17-4 . It has a molecular weight of 181.19 . The IUPAC name for this compound is 2-ethoxy-4-methylnicotinic acid . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 2-Ethoxy-4-methylpyridine-3-carboxylic acid is 1S/C9H11NO3/c1-3-13-8-7 (9 (11)12)6 (2)4-5-10-8/h4-5H,3H2,1-2H3, (H,11,12) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

2-Ethoxy-4-methylpyridine-3-carboxylic acid is a powder that is stored at room temperature .Applications De Recherche Scientifique

Organic Synthesis

2-Ethoxy-4-methylpyridine-3-carboxylic acid is utilized in organic synthesis, particularly in the construction of complex molecules. Its carboxylic acid group can be involved in coupling reactions, such as the Suzuki-Miyaura coupling, which is a pivotal method for forming carbon-carbon bonds . This compound’s structure allows for the introduction of ethoxy and methyl groups into target molecules, which can significantly alter the physical and chemical properties of these molecules.

Nanotechnology

In nanotechnology, this compound can serve as a surface modifier to improve the dispersion of nanoparticles in various solvents. Its molecular structure can interact with the surface of nanoparticles, providing stability and preventing aggregation, which is crucial for the development of nanomaterials with consistent properties .

Polymers

The carboxylic acid functionality of 2-Ethoxy-4-methylpyridine-3-carboxylic acid makes it a candidate for polymer research. It can act as a monomer or a cross-linking agent in polymer chains, contributing to the development of new materials with enhanced durability, flexibility, or specific interaction with other substances .

Medicine

While specific applications in medicine for this compound are not detailed in the search results, carboxylic acid derivatives are known to play a role in drug design and development. They can be part of the synthesis of active pharmaceutical ingredients or intermediates due to their reactivity and ability to form stable bonds .

Pharmacy

In pharmacy, compounds like 2-Ethoxy-4-methylpyridine-3-carboxylic acid can be involved in the synthesis of various drug formulations. Their structural motifs are often found in molecules with biological activity, and they can be used to modify pharmacokinetic and pharmacodynamic properties of drugs .

Biotechnology

This compound’s reactive groups make it suitable for use in biotechnological applications, such as enzyme inhibition studies or as a building block for bioconjugation. Its ability to participate in bioorthogonal reactions can be exploited for labeling or targeting specific biomolecules within a biological system .

Environmental Science

Carboxylic acids and their derivatives are frequently used in environmental science, particularly in the analysis and removal of pollutants. They can chelate metal ions in water treatment processes or serve as standards in analytical methods for environmental monitoring .

Analytical Chemistry

In analytical chemistry, 2-Ethoxy-4-methylpyridine-3-carboxylic acid can be used as a reagent or a standard in various chemical analyses. Its well-defined structure and properties allow for its use in calibrating instruments or as a reference compound in the quantification of analytes .

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

Many compounds like “2-Ethoxy-4-methylpyridine-3-carboxylic acid” often target specific proteins or enzymes in the body. These targets are usually key components in a biological pathway, and their modulation can lead to therapeutic effects .

Mode of Action

The compound could interact with its target through various mechanisms, such as inhibiting an enzyme’s activity or blocking a receptor’s function. This interaction often leads to changes in the biological pathway and ultimately affects the physiological process .

Biochemical Pathways

The compound might affect one or more biochemical pathways. For example, it could inhibit a step in a metabolic pathway, leading to decreased production of a certain metabolite. Alternatively, it could enhance a signaling pathway, leading to increased cellular responses .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as solubility, stability, and molecular size could affect how well the compound is absorbed and distributed in the body, how it is metabolized, and how quickly it is excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, it could lead to changes in cell growth, cell death, or immune response .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain compounds might be more effective at a specific pH or less stable at high temperatures .

Propriétés

IUPAC Name |

2-ethoxy-4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-8-7(9(11)12)6(2)4-5-10-8/h4-5H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQURFZWBOUBBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=C1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride](/img/structure/B1446521.png)

![4-Boc-6-Amino-[1,4]oxazepane hydrochloride](/img/structure/B1446530.png)

![2-(4-Fluoro-phenyl)-4,4-dimethoxy-1-[4-(4-trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]-butan-1-one](/img/structure/B1446531.png)

![1,4,5,6-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride](/img/structure/B1446532.png)

![Methyl 2-[(4-bromo-2-chlorophenyl)amino]-3,4-difluoro-5-nitrobenzoate](/img/structure/B1446539.png)